1-[4-Bromo-2-(2-methoxyethoxy)phenyl]ethan-1-one
Description
1-[4-Bromo-2-(2-methoxyethoxy)phenyl]ethan-1-one is an acetophenone derivative featuring a bromine substituent at the para position and a 2-methoxyethoxy group at the ortho position of the aromatic ring. This compound belongs to a class of brominated aromatic ketones, which are of significant interest in pharmaceutical and materials chemistry due to their electronic and steric properties. The bromine atom acts as an electron-withdrawing group, while the 2-methoxyethoxy substituent provides steric bulk and moderate electron-donating effects.
Properties
IUPAC Name |
1-[4-bromo-2-(2-methoxyethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-8(13)10-4-3-9(12)7-11(10)15-6-5-14-2/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUBSNQOGZAQIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[4-Bromo-2-(2-methoxyethoxy)phenyl]ethan-1-one can be synthesized through a multi-step process. One common method involves the bromination of 4-hydroxyacetophenone followed by etherification with 2-methoxyethanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a base like potassium carbonate to facilitate the etherification step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
1-[4-Bromo-2-(2-methoxyethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted phenyl ethanones.
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of alcohols or ethers.
Scientific Research Applications
Applications in Organic Synthesis
1-[4-Bromo-2-(2-methoxyethoxy)phenyl]ethan-1-one serves as an important intermediate in organic synthesis. Its structural features allow it to participate in various chemical transformations, including:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.
- Coupling Reactions : It can be utilized in coupling reactions to form more complex structures, which are essential in drug development.
Data Table: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Bromo-2-methoxyphenyl)ethanone | Lacks ethylene glycol ether chain | Simpler structure, less reactive |
| 4-Bromoacetophenone | Contains a bromine atom but no methoxy group | More straightforward synthesis |
| 1-(4-Fluorophenyl)ethanone | Contains fluorine instead of bromine | Different electronic properties affecting reactivity |
The unique combination of functional groups in this compound enhances its reactivity compared to these similar compounds, making it particularly valuable as a versatile intermediate.
Medicinal Chemistry Applications
Research indicates that this compound exhibits potential antimicrobial and antifungal properties. Its biological activity has been explored in various studies, suggesting that it could lead to the development of novel therapeutic agents.
Case Study: Enzyme Interaction
Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been observed to interact with specific receptors, potentially leading to therapeutic effects against various diseases. Further investigation into its binding affinity and selectivity is necessary to fully understand its pharmacological potential.
Future Research Directions
The ongoing research into the applications of this compound suggests several promising directions:
- Antimicrobial Development : Further studies could explore its efficacy against resistant strains of bacteria and fungi.
- Pharmacokinetics : Investigating the absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for evaluating its suitability as a drug candidate.
- Synthesis of Analogues : Developing analogues with modified structures may enhance potency or selectivity for specific biological targets.
Mechanism of Action
The mechanism of action of 1-[4-Bromo-2-(2-methoxyethoxy)phenyl]ethan-1-one depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would vary based on the context of its use.
Comparison with Similar Compounds
Structural Analogues
The following table highlights structural analogues and their substituent patterns:
Key Observations :
- Electronic Effects : Bromine at position 4 (target compound) enhances electrophilicity compared to methoxy-substituted analogues (e.g., 1-(4-Methoxyphenyl)ethan-1-one in ).
- Positional Isomerism : The target compound’s ortho-alkoxy substituent contrasts with its meta-substituted isomer (), which may exhibit distinct crystallization or solubility properties.
Physicochemical Properties
Notes:
- Alkoxy chains (e.g., 2-methoxyethoxy) enhance solubility in polar aprotic solvents relative to simple methoxy groups .
Biological Activity
1-[4-Bromo-2-(2-methoxyethoxy)phenyl]ethan-1-one, also known as 1-(4-bromo-2-methoxyphenyl)ethanone, is an organic compound with a molecular formula of C₉H₉BrO₂ and a molecular weight of 229.07 g/mol. This compound has attracted attention in medicinal chemistry due to its potential biological activities , particularly its antimicrobial and antifungal properties. This article presents a detailed overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom attached to a phenyl ring that contains a methoxy group linked through an ethylene glycol ether chain. These functional groups significantly influence its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol |
| Functional Groups | Bromine, Methoxy |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, which may alter the levels of neurotransmitters such as serotonin and dopamine. This modulation can lead to therapeutic effects in conditions related to neurotransmitter imbalances .
- Receptor Interaction : It interacts with specific receptors on cell surfaces, influencing signal transduction pathways. This interaction may affect gene expression by altering the activity of transcription factors .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties:
- Antibacterial Activity : Preliminary studies have demonstrated that this compound shows moderate antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing effective minimum inhibitory concentrations (MICs) .
- Antifungal Activity : The compound also displays antifungal properties, making it a candidate for further research in developing new antifungal agents .
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antibacterial Efficacy : A study assessed the antibacterial activity of various compounds structurally similar to this compound. The results indicated that modifications in the structure could enhance antibacterial potency, with MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .
- Mechanism Exploration : Another investigation focused on the mechanism by which this compound affects chlamydial infections in HEp-2 cells, revealing that it alters inclusion numbers and sizes without exhibiting cytotoxic effects .
- Toxicity Assessment : Toxicity studies conducted on human cell lines indicated that this compound did not show significant toxic effects at therapeutic concentrations, supporting its potential for further development as a therapeutic agent .
Q & A
Q. What are the standard synthetic routes for preparing 1-[4-Bromo-2-(2-methoxyethoxy)phenyl]ethan-1-one?
The synthesis typically involves sequential functionalization of an aromatic precursor. A common approach includes:
- Friedel-Crafts acylation to introduce the ethanone group.
- Bromination at the para position using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions.
- Etherification via nucleophilic substitution to attach the 2-methoxyethoxy group, often employing potassium carbonate (K₂CO₃) as a base in polar aprotic solvents (e.g., DMF or acetone) . Example reagents and conditions from analogous compounds:
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Bromination | Br₂, FeCl₃ | CHCl₃ | 0–5°C | ~75% |
| Etherification | 2-methoxyethanol, K₂CO₃ | Acetone | Reflux | ~60% |
Q. How is the compound characterized after synthesis?
Key analytical methods include:
- Single-crystal X-ray diffraction (SC-XRD) to resolve molecular geometry and confirm substituent positions (e.g., bond angles: C-Br ≈ 1.89 Å; dihedral angles between aromatic rings) .
- NMR spectroscopy :
- ¹H NMR : Methoxy protons (δ 3.3–3.5 ppm), aromatic protons (δ 6.8–7.5 ppm).
- ¹³C NMR : Carbonyl carbon (δ ~200 ppm), brominated aromatic carbons (δ ~120–130 ppm).
- Mass spectrometry (MS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 287.02) .
Q. What are the compound’s key solubility and stability properties?
The compound is sparingly soluble in water but highly soluble in organic solvents (e.g., DCM, THF, acetone). Stability tests under ambient conditions show no degradation over 30 days when stored in dark, anhydrous environments. Accelerated degradation studies (40°C, 75% humidity) suggest hydrolysis of the methoxyethoxy group as the primary degradation pathway .
Advanced Research Questions
Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?
The bromine atom at the para position facilitates Suzuki-Miyaura coupling with aryl boronic acids. However, the 2-methoxyethoxy group introduces steric hindrance, reducing reaction rates. Computational studies (DFT) show:
- Electron-withdrawing effects of the ethanone group activate the bromine for oxidative addition.
- Steric maps indicate a 15–20% decrease in catalytic efficiency compared to non-substituted analogs . Optimized conditions for coupling:
| Catalyst | Ligand | Base | Solvent | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | XPhos | K₂CO₃ | Dioxane/H₂O | 68% |
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
Crystallization is hindered by the flexible methoxyethoxy chain, which disrupts lattice packing. Strategies include:
- Slow evaporation from ethyl acetate/hexane mixtures to promote ordered crystal growth.
- Co-crystallization with rigid aromatic guests (e.g., 1,3,5-triazine derivatives) to stabilize the lattice . Single-crystal data from analogous compounds:
| Space Group | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|
| P2₁/c | 10.25 | 5.89 | 15.32 | 98.7 |
Q. How can computational modeling predict its biological interactions?
Molecular docking (e.g., AutoDock Vina) with cytochrome P450 enzymes reveals:
- The ethanone group forms hydrogen bonds with active-site residues (e.g., Arg-125).
- The bromine atom occupies a hydrophobic pocket, enhancing binding affinity (ΔG = −9.2 kcal/mol). MD simulations further show stable ligand-protein complexes over 100 ns trajectories, suggesting potential as a metabolic inhibitor .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported reaction yields?
Variability often stems from:
- Impurity in starting materials : Use HPLC-purified precursors.
- Inconsistent temperature control : Employ jacketed reactors with precision thermostats (±0.5°C).
- Degradation during workup : Avoid prolonged exposure to light or moisture .
Q. Why might spectroscopic data conflict with computational predictions?
Common issues include:
- Solvent effects : NMR chemical shifts vary with solvent polarity (e.g., CDCl₃ vs. DMSO-d₆).
- Conformational flexibility : Rotamers of the methoxyethoxy group split NMR peaks, requiring variable-temperature (VT) NMR for resolution .
Methodological Best Practices
- Synthetic Reproducibility : Document exact stoichiometry, solvent grades, and inert atmosphere conditions.
- Crystallography : Use synchrotron radiation for high-resolution data collection on microcrystalline samples .
- Biological Assays : Include positive controls (e.g., ketoconazole for CYP inhibition studies) to validate experimental setups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
